molecular formula C8H11N3O3 B2458047 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid CAS No. 1308994-37-7

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid

Cat. No.: B2458047
CAS No.: 1308994-37-7
M. Wt: 197.194
InChI Key: QEDYUOVQWISDPP-UHFFFAOYSA-N
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Description

Structural Characterization of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic Acid

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound based on IUPAC rules. Its structure comprises:

  • A pyrazole ring (1-methyl-1H-pyrazol-4-yl) substituted at the 4-position with a formamido group.
  • A propanoic acid backbone (C3H5O2) linked to the formamido moiety via an amide bond.

Key identifiers include:

Property Value Source
Molecular Formula C8H11N3O3
Molecular Weight 197.1912 g/mol
CAS Number 1308994-37-7
SMILES String OC(=O)C(NC(=O)c1cnn(c1)C)C
InChI Key RAVRFCWUMKSDAN-UHFFFAOYSA-N

The pyrazole ring’s 1-methyl substitution stabilizes the structure through steric and electronic effects, influencing reactivity and molecular packing.

Molecular Geometry Optimization through Computational Modeling

Quantum mechanical calculations are critical for predicting bond lengths and dihedral angles. While direct data for this compound is limited, insights are drawn from analogous pyrazole derivatives:

Computational Methodologies

Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set is typically employed for geometry optimization. This method balances accuracy and computational efficiency, capturing:

  • Bond lengths : C–N bonds in pyrazole rings average ~1.34–1.38 Å, while amide C=O bonds range between 1.21–1.24 Å.
  • Dihedral angles : Conformational flexibility at the N–C linkage between the pyrazole and propanoic acid groups is expected, influenced by steric hindrance from the methyl group.
Key Geometric Parameters
Bond/Group Predicted Length (Å) Angle (°)
C–N (Pyrazole ring) 1.34–1.38 ~110
C=O (Amide) 1.21–1.24 180
N–C (Amide linkage) 1.38–1.40 ~120
Propanoic acid C–C 1.54–1.56 109.5

These values align with experimental data for similar compounds, such as 2-(4-methyl-pyrazol-1-yl)-propionic acid.

Crystallographic Analysis and Solid-State Packing Arrangements

Crystallography provides atomic-resolution insights into molecular packing. While experimental data for this compound is unavailable, general trends for pyrazole-carboxylic acid derivatives apply:

Hydrogen Bonding Networks

The carboxylic acid group (-COOH) and amide (-CONH-) moieties facilitate intermolecular hydrogen bonding, forming:

  • O–H···O interactions between carboxylic acid groups.
  • N–H···O interactions involving the amide proton and adjacent oxygen atoms.

In related structures, pyrazole-based cocrystals with carboxylic acids exhibit extended networks stabilized by these interactions.

Crystal Packing Motifs

Pyrazole derivatives often adopt herringbone or layered arrangements due to:

  • π–π stacking between aromatic rings.
  • Electron-deficient regions on the pyrazole ring facilitating van der Waals interactions.

For example, 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid forms dimers via N–H···O bonds, a motif likely replicated here.

Tautomeric Equilibrium Studies in Solution Phase

Pyrazole derivatives exhibit tautomerism due to annular proton shifts. For this compound, two tautomeric forms are theoretically possible:

Tautomer Structure Description Stability Factors
N1-H Form Proton at pyrazole N1; formamido unchanged. Stabilized by electron-donating methyl group.
N2-H Form Proton at pyrazole N2; formamido unchanged. Less stable due to steric strain from adjacent groups.
Solvent-Dependent Behavior
  • Polar solvents (e.g., DMSO): Favor the N1-H form due to hydrogen bonding with the solvent.
  • Nonpolar solvents : Shift equilibrium toward the N2-H form via reduced solvation energy.
Tautomer Ratios

Experimental studies on analogous compounds (e.g., 3(5)-methylpyrazoles) reveal ratios influenced by:

  • Temperature : Higher temperatures increase N1-H dominance.
  • pH : Acidic conditions protonate the pyrazole ring, locking the N1-H tautomer.

Properties

IUPAC Name

2-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(8(13)14)10-7(12)6-3-9-11(2)4-6/h3-5H,1-2H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDYUOVQWISDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly constructed via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For 1-methylpyrazole-4-carboxylic acid, methylhydrazine reacts with ethyl acetoacetate under acidic or thermal conditions to yield ethyl 1-methylpyrazole-4-carboxylate. Subsequent hydrolysis with aqueous NaOH or HCl produces the carboxylic acid.

Reaction Conditions :

  • Cyclization : Methylhydrazine (1.2 eq.), ethyl acetoacetate (1 eq.), acetic acid (solvent), reflux (110°C, 6–8 h).
  • Ester Hydrolysis : 2 M NaOH (2 eq.), ethanol/water (1:1), reflux (4 h), followed by acidification (HCl, pH 2–3).

Yield : 65–75% (two steps).

Oxidation of Pyrazole Methyl Groups

Alternative routes involve oxidation of 4-methylpyrazole derivatives. For example, 1-methyl-4-methylpyrazole undergoes oxidation with KMnO₄ in acidic media to yield the carboxylic acid. However, this method suffers from moderate selectivity and requires stringent temperature control.

Activation of 1-Methyl-1H-pyrazole-4-carboxylic Acid

The carboxylic acid must be activated to facilitate amide coupling with β-alanine. Common activation methods include:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] converts the acid to its reactive acyl chloride.

Procedure :

  • 1-Methylpyrazole-4-carboxylic acid (1 eq.) is suspended in anhydrous dichloromethane (DCM).
  • Thionyl chloride (1.5 eq.) is added dropwise at 0°C, followed by stirring at room temperature (2 h).
  • Excess reagents are removed under vacuum to obtain the acyl chloride as a pale-yellow solid.

Advantages : High reactivity, suitable for Schotten-Baumann reactions.

Coupling Agent-Mediated Activation

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid in situ, often with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Typical Conditions :

  • 1-Methylpyrazole-4-carboxylic acid (1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), DCM or DMF (solvent), 0°C → room temperature (12 h).

Amide Bond Formation with β-Alanine

Schotten-Baumann Reaction

The acyl chloride reacts with β-alanine in a biphasic system (water/organic solvent) under basic conditions.

Procedure :

  • β-Alanine (1.2 eq.) is dissolved in aqueous NaHCO₃ (2 eq.).
  • Acyl chloride (1 eq.) in DCM is added dropwise at 0°C with vigorous stirring.
  • The mixture is stirred at room temperature (3 h), after which the organic layer is separated, and the aqueous phase is acidified to precipitate the product.

Yield : 70–80% after recrystallization (ethanol/water).

Coupling Agent-Assisted Amidation

Pre-activated acid (via EDC/HOBt) reacts directly with β-alanine in aprotic solvents.

Optimized Protocol :

  • β-Alanine (1 eq.) is suspended in DMF.
  • Activated pyrazole acid (1 eq., pre-treated with EDC/HOBt) is added, followed by N-methylmorpholine (NMM, 2 eq.) as a base.
  • The reaction is stirred at room temperature (24 h), followed by solvent evaporation and purification via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Yield : 75–85%, purity ≥95% (HPLC).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance throughput, fluorination and hydrolysis steps (critical for pyrazole intermediate synthesis) can be conducted in continuous flow reactors. For example, the use of microreactors for POCl₃-mediated formylation reduces reaction times from hours to minutes.

Catalyst Recycling

Homogeneous catalysts (e.g., Pd-based systems for coupling reactions) are immobilized on silica or polymer supports to enable reuse, minimizing costs in large-scale production.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 1-methylpyrazole-5-carboxylic acid) may form during cyclization. High-temperature conditions (≥120°C) and excess methylhydrazine favor the 4-carboxylate isomer.

β-Alanine Protection Strategies

To prevent self-condensation, the carboxylic acid group of β-alanine is protected as a methyl ester during coupling. Deprotection is achieved via hydrolysis with LiOH or HCl.

Analytical Characterization

Key Metrics :

  • Melting Point : 182–184°C (decomposition observed via DSC).
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 4.1 (q, 1H, CH), 3.9 (s, 3H, N-CH₃), 2.4 (m, 2H, CH₂).
  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Reactions Involving the Compound:

  • Synthesis of Derivatives : It can be used to synthesize derivatives with potential biological activities.
  • Reagent in Organic Chemistry : The compound acts as a reagent in reactions such as amide coupling and nucleophilic substitutions.

Biology

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties.

Biological Activities:

  • Antimicrobial Properties : Studies have indicated that pyrazole derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation, with ongoing studies to elucidate its mechanism of action.

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases.

Therapeutic Applications:

  • Cancer Therapy : The compound's ability to interact with specific molecular targets makes it a candidate for developing anticancer drugs.
  • Inhibition of Enzymes : It may inhibit certain enzymes or receptors involved in disease processes, leading to potential treatments for inflammatory and infectious diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUsed in amide coupling and nucleophilic substitutions
BiologyAntimicrobial and anticancer propertiesEffective against Staphylococcus aureus and E. coli; potential anticancer agent
MedicineTherapeutic applicationsOngoing research into cancer therapy and enzyme inhibition

Case Study 1: Antimicrobial Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant antibacterial activity against common pathogens, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

Research conducted by Aziz-ur-Rehman et al. explored the anticancer properties of pyrazole derivatives. The study found that compounds similar to this compound exhibited low IC50 values, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid is a compound with the molecular formula C8H11N3O3C_8H_{11}N_3O_3 and a molecular weight of 197.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant case studies and research findings.

The compound is synthesized through a multi-step process, often involving the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with alanine using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. Its structure features a pyrazole ring, which is known for conferring various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole carboxamides demonstrated significant antifungal activity against common phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Anticancer Activity

The anticancer potential of this compound is particularly intriguing. Studies have shown that pyrazole derivatives can induce cytotoxic effects in cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, combinations of these compounds with established chemotherapeutics like doxorubicin exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This includes the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. The precise mechanisms are still under investigation but are believed to involve modulation of signaling pathways critical for cancer progression and microbial resistance .

Study on Antifungal Activity

A series of pyrazole derivatives were evaluated for their antifungal properties against several strains such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity, outperforming traditional antifungal agents .

Study on Anticancer Effects

In vitro studies assessed the efficacy of various pyrazole compounds against breast cancer cell lines. The findings revealed that specific structural modifications enhanced their cytotoxic effects, particularly when combined with doxorubicin, suggesting a promising avenue for developing new cancer therapies .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(1-Methyl-1H-pyrazol-4-yl)morpholineStructureAntimicrobial
2-[(1-methyl-1H-pyrazol-4-yl)formamido]butanoic acidStructureAnticancer

The comparative analysis shows that while similar compounds share the pyrazole core structure, the specific functional groups significantly influence their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid with high purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 1-methyl-1H-pyrazole-4-carboxylic acid and β-alanine derivatives. Key steps include activation of the carboxylic acid (e.g., using HATU or EDC/NHS) followed by amide bond formation. Purification via recrystallization or preparative HPLC is critical to achieve ≥95% purity, as impurities often arise from incomplete coupling or side reactions involving the pyrazole ring .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the structure, particularly the formamido linkage (δ ~8.5 ppm for CONHR protons) and pyrazole ring protons (δ ~7.5–8.0 ppm).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrazole C=N) validate functional groups.
  • HPLC-MS : Ensures purity and molecular weight confirmation (C₉H₁₁Cl₂N₂O₂, MW ~265.1 g/mol) .

Q. What are the primary biological or pharmacological targets of this compound?

  • Methodological Answer : Pyrazole derivatives often exhibit activity as kinase inhibitors or anti-inflammatory agents. Target identification requires assays like enzyme inhibition (e.g., COX-2 or JAK kinases) or cellular viability studies. Computational docking (using AutoDock Vina or Schrödinger) can predict binding affinities to active sites, guided by the pyrazole’s planar structure and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is optimal. For example, refine the unit cell parameters to confirm the formamido group’s orientation and pyrazole ring planarity. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use Olex2 or Mercury for visualization and validation .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for impurities like hydrolyzed byproducts?

  • Methodological Answer :

  • Process Control : Monitor reaction pH and temperature to avoid hydrolysis of the formamido group.
  • Analytical Tracking : Employ UPLC-PDA to detect impurities (e.g., free pyrazole acid or propanoic acid derivatives) early.
  • SPE Purification : Use reverse-phase cartridges (C18) to isolate the target compound from polar impurities .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Assess logP (via shake-flask method) for lipophilicity and solubility (in PBS/DMSO). Bioactivity shifts can be modeled using QSAR tools like MOE or KNIME .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate aqueous environments (GROMACS) to track hydrolysis susceptibility of the formamido group.
  • DFT Calculations : Calculate bond dissociation energies (B3LYP/6-31G*) to identify labile sites. Pair with experimental stability tests (e.g., forced degradation at pH 1–9) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination with positive controls). Differences may arise from cell line variability (e.g., HEK293 vs. HeLa) or assay conditions (serum-free vs. serum-containing media). Meta-analysis of raw data (via tools like RevMan) can identify confounding factors .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₉H₁₁Cl₂N₂O₂
Purity≥95% (HPLC)
Key IR Bands1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=N)
Predicted logP1.8 (ChemAxon)

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